molecular formula C21H19ClN2 B2402166 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride CAS No. 36339-13-6

1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride

Cat. No. B2402166
CAS RN: 36339-13-6
M. Wt: 334.85
InChI Key: CSFOFEZIBMHEPB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibenzyl-1H-benzo[d]imidazol-3-ium chloride is a chemical compound with the molecular formula C21H19ClN2 . It is a useful reagent in the preparation of antimicrobial benzimidazolium compounds via N-alkylation of benzimidazoles with benzyl chloride .


Synthesis Analysis

This compound has been used as a catalyst in the synthesis of tetrahydrobenzo[b]pyran derivatives. The synthesis process involves using aryl aldehydes, malononitrile, and cyclohexane-1,3-dione or dimedone as the available starting materials .


Molecular Structure Analysis

The molecular structure of 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride consists of 21 carbon atoms, 19 hydrogen atoms, 2 nitrogen atoms, and 1 chlorine atom . The InChI code for this compound is 1S/C21H19N2.ClH/c1-3-9-18(10-4-1)15-22-17-23(16-19-11-5-2-6-12-19)21-14-8-7-13-20(21)22;/h1-14,17H,15-16H2;1H/q+1;/p-1 .


Chemical Reactions Analysis

1,3-Dibenzyl-1H-benzo[d]imidazol-3-ium chloride has been used as an N-heterocyclic carbene precursor in three-component reactions. The reactions resulted in heterocyclic oxygen-containing products .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 334.8 g/mol . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

Synthesis of Thiosemicarbazone Ligands and Copper(II) Complexes

The compound has been used in the synthesis of new water-soluble thiosemicarbazone ligands and their copper(II) complexes, which have shown promising anticancer properties. The ligands and complexes were characterized through various methods and showed good solubility and stability in water. The copper(II) complexes displayed mononuclear structures with tridentate ligands in a thione form. The cytotoxic effects of these compounds were measured on MCF-7 and K562 cell lines, indicating potential as anticancer agents. The compounds also induced apoptosis and cell cycle arrest in the G2 phase for certain cell lines (Mirzaahmadi et al., 2019).

Preparation of N-Heterocyclic Carbene (NHC) Metal Complexes

1,3-Dibenzyl-1H-benzo[d]imidazol-3-ium chloride is involved in the generation of N-heterocyclic carbenes (NHCs) from imidazol(in)ium hydrogen carbonates. These NHCs can be transferred to both organic and organometallic substrates under conditions that do not require dry or oxygen-free environments. The compounds have also shown utility as precatalysts in organocatalyzed molecular and macromolecular syntheses, such as benzoin condensation reactions and ring-opening polymerization of d,l-lactide (Fèvre et al., 2012).

Synthesis of Benzimidazolium Salts

The compound has been used in an atom-economic synthetic route to benzimidazolium salts. This process involves a two-step synthesis that avoids chromatographic work-up and is pivotal in the preparation of annulated polycyclic systems. The key step involves the reaction of triethyl orthoformate with corresponding N1,N2-diarylbenzene-1,2-diamines, further transformed in situ (Grieco et al., 2015).

Biological Activity of Ester- and Amide-Functionalized Imidazolium Salts

The compound is part of the synthesis and characterization of ester- and amide-functionalized imidazolium salts and related water-soluble coinage metal N-heterocyclic carbene complexes. These complexes exhibited cytotoxic properties against various human cancer cell lines, including cisplatin-sensitive and -resistant cells. They also displayed potential in inhibiting the enzyme thioredoxin reductase, indicating a role in cancer treatment (Pellei et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Given its role as a catalyst in the synthesis of tetrahydrobenzo[b]pyran derivatives, future research could explore other potential applications of 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride in organic synthesis .

properties

IUPAC Name

1,3-dibenzylbenzimidazol-3-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N2.ClH/c1-3-9-18(10-4-1)15-22-17-23(16-19-11-5-2-6-12-19)21-14-8-7-13-20(21)22;/h1-14,17H,15-16H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFOFEZIBMHEPB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=[N+](C3=CC=CC=C32)CC4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676840
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride

Citations

For This Compound
4
Citations
AM Delfani, H Kiyani, M Zamani - Current Organic Chemistry, 2022 - ingentaconnect.com
In this contribution, an operationally simple and efficient synthetic procedure for synthesizing derivatives of 4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate has been …
Number of citations: 2 www.ingentaconnect.com
EG Vlakh, EV Grachova, DD Zhukovsky, AV Hubina… - Scientific Reports, 2017 - nature.com
The growing attention to the luminescent nanocarriers is strongly stimulated by their potential application as drug delivery systems and by the necessity to monitor their distribution in …
Number of citations: 13 www.nature.com
JP Li, Y Huang, MS Xie, GR Qu, HY Niu… - The Journal of …, 2013 - ACS Publications
The one-pot and direct synthesis of 7,9-dialkylpurin-8-one analogues with broad substrate scope has been developed. This copper-catalyzed C–H oxidation reaction could avoid …
Number of citations: 20 pubs.acs.org
APDKS BENLI - 2021 - researchgate.net
Salmonella infection is most commonly associated with the consumption of poultry, eggs and dairy products, but many other food products and animal contact are also sources of …
Number of citations: 4 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.